[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride
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Overview
Description
“[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1803586-27-7 . It has a molecular weight of 174.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c10-3-5-1-6(5)7-2-8-4-9-7;/h2,4-6,10H,1,3H2,(H,8,9);1H . This indicates that the compound contains a cyclopropyl group attached to an imidazole ring, with a methanol group also attached to the imidazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 174.63 .Scientific Research Applications
Material Science and Magnetic Properties
One study examines the structural and magnetic properties of hydrochloride crystals derived from an imidazole compound, revealing insights into the relationship between crystal stacking structures and magnetic behavior. This research underscores the potential of imidazole derivatives in designing materials with specific magnetic properties, contributing to advancements in materials science and engineering (Yong, Zhang, & She, 2013).
Medicinal Chemistry and Drug Design
Another area of application is in medicinal chemistry, where imidazole derivatives serve as key intermediates or scaffolds in drug design. For instance, compounds with imidazole moieties have been investigated for their antimicrobial activities, showcasing the chemical versatility and therapeutic potential of imidazole-based structures in creating new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Organic Synthesis and Catalysis
Imidazole compounds also play a crucial role in organic synthesis, acting as catalysts or intermediates in the synthesis of complex molecules. For example, research into the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants explores the physical and optical properties of these polymers, highlighting the utility of imidazole derivatives in creating materials with desirable characteristics for various applications (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Fluorescence and Sensing
Moreover, imidazole-based compounds have been utilized in the development of fluorescent probes, offering applications in sensing and imaging. This is exemplified by the synthesis of a Zn(2+) fluorescent probe, demonstrating the potential of such compounds in bioimaging and analytical chemistry (Wen-yao, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(1H-imidazol-5-yl)cyclopropyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-3-5-1-6(5)7-2-8-4-9-7;/h2,4-6,10H,1,3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXXACRJNBVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CN2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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